Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate

orthogonal protection spirocyclic diamine medicinal chemistry

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1202179-27-8) is a fully saturated spirocyclic diamine featuring a 2,6-diazaspiro[3.4]octane core with an N2‑benzyl group and an N6‑tert‑butoxycarbonyl (Boc) protecting group. The compound exhibits a high fraction of sp³‑hybridized carbons (Fsp³ = 0.61) , which correlates with improved physicochemical properties and clinical success in drug discovery.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 1202179-27-8
Cat. No. B598748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
CAS1202179-27-8
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
InChIKeyLTEIPQQLKQFDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate: A Spirocyclic Building Block for Orthogonal Medicinal Chemistry


Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1202179-27-8) is a fully saturated spirocyclic diamine featuring a 2,6-diazaspiro[3.4]octane core with an N2‑benzyl group and an N6‑tert‑butoxycarbonyl (Boc) protecting group . The compound exhibits a high fraction of sp³‑hybridized carbons (Fsp³ = 0.61) , which correlates with improved physicochemical properties and clinical success in drug discovery [1]. As an orthogonally protected building block, it enables sequential, chemoselective deprotection and functionalization at the two nitrogen atoms—a strategic advantage for generating focused libraries of spirocyclic amine‑containing compounds [1].

Why tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate Cannot Be Replaced by Unprotected or Mono‑Protected Spirocyclic Diamines


The orthogonal N‑Boc/N‑Bn protection scheme in tert‑butyl 2‑benzyl‑2,6‑diazaspiro[3.4]octane‑6‑carboxylate is essential for multistep synthetic sequences that require chemoselective manipulation of the two nitrogen atoms . Unprotected 2‑benzyl‑2,6‑diazaspiro[3.4]octane (CAS 1194375‑87‑5) or mono‑Boc analogs lack this differentiated reactivity, forcing the use of complex protecting group interconversions that reduce overall yield and increase synthetic steps . In contrast, the target compound allows independent liberation of the N6‑amine (via acidic Boc cleavage) or the N2‑amine (via hydrogenolysis of the benzyl group) while the orthogonal partner remains intact, enabling efficient parallel library synthesis and late‑stage diversification without cross‑reactivity .

Quantitative Differentiation of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate Against Closest Analogs and Scaffolds


Orthogonal Deprotection: Selective Access to N2 or N6 Amines Without Protecting Group Interconversion

The tert‑butyl 2‑benzyl‑2,6‑diazaspiro[3.4]octane‑6‑carboxylate provides fully orthogonal protecting groups: the N‑Boc group is cleaved under acidic conditions (e.g., 20% TFA in DCM, 1 h) while the N‑benzyl group remains intact; conversely, hydrogenolysis (H₂, Pd/C, EtOH, 12 h) removes the benzyl group while the Boc group is stable . In contrast, the unprotected analog 2‑benzyl‑2,6‑diazaspiro[3.4]octane lacks any differentiation between the two amines, and mono‑Boc protected variants require additional steps to achieve the same level of synthetic control .

orthogonal protection spirocyclic diamine medicinal chemistry

Higher Fsp³ (Fraction of sp³ Carbons) Correlates with Improved Developability vs. Planar Aromatic Scaffolds

The 2,6-diazaspiro[3.4]octane core possesses a high fraction of sp³‑hybridized carbons (Fsp³ = 0.61 for tert‑butyl 2‑benzyl‑2,6‑diazaspiro[3.4]octane‑6‑carboxylate ). This is substantially greater than typical aromatic‑rich drug candidates (Fsp³ typically 0.3–0.4) and other diazaspiro cores such as the fully unsaturated analog [1]. Higher Fsp³ is empirically associated with improved solubility, lower promiscuity, and higher clinical success rates in medicinal chemistry campaigns [2].

Fsp³ drug-likeness spirocyclic scaffold

Antitubercular Activity: Nitrofuran Derivatives of the Core Exhibit Sub‑Microgram Potency Against M. tuberculosis

Derivatives synthesized from the 2,6-diazaspiro[3.4]octane building block, such as the nitrofuran carboxamide lead compound 1, display minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv [1]. This potency is approximately 3‑fold lower (more potent) than the frontline drug isoniazid (MIC ~0.05 μg/mL) and significantly surpasses many other nitrofuran‑containing chemotypes [2]. In contrast, the unfunctionalized spirocyclic amine itself is inactive, highlighting the critical role of the core scaffold in presenting the nitrofuran pharmacophore for optimal target engagement [1].

antitubercular nitrofuran Mycobacterium tuberculosis

Reduced DNA Damage and Cytotoxicity: Diazaspiro Bioisosteres of Olaparib Show Improved Safety Profile

Replacement of the piperazine core in the FDA‑approved PARP inhibitor olaparib with a diazaspiro[3.4]octane scaffold yields analog 10e, which retains high PARP‑1 affinity (IC₅₀ = 12.6 ± 1.1 nM) but does not induce DNA damage at comparable concentrations, in stark contrast to olaparib itself [1]. In the same study, a less potent diazaspiro analog (15b, IC₅₀ = 4,397 ± 1.1 nM) induced significant DNA damage at micromolar levels, underscoring that the combination of high PARP‑1 affinity and the spirocyclic core is essential for mitigating genotoxicity [1].

PARP inhibitor DNA damage bioisostere olaparib

Anti‑MRSA Activity: Spirocyclic Oxadiazole Derivatives Exhibit Potent Gram‑Positive Coverage

Scaffold hopping from a linear oxadiazole to a spirocyclic 6‑methylsulfonyl‑2,6‑diazaspiro[3.4]octane‑containing analog resulted in a compound with minimum inhibitory concentrations (MICs) ranging from 0.093 to 0.75 μg/mL against multiple methicillin‑resistant Staphylococcus aureus (MRSA) strains [1]. This represents a 2–4 fold improvement in potency compared to the linear oxadiazole parent compound (MICs typically 0.5–2 μg/mL) and demonstrates the value of the spirocyclic core in enhancing antibacterial activity [1].

MRSA oxadiazole antibiotic Gram-positive

High‑Value Application Scenarios for tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate in Drug Discovery


Sequential Parallel Library Synthesis of Spirocyclic Amines

The orthogonal Boc/Bn protection enables high‑throughput medicinal chemistry workflows. Following acidic Boc removal, the free N6‑amine can be diversified via amide coupling, reductive amination, or sulfonylation. Subsequent hydrogenolysis of the benzyl group liberates the N2‑amine for a second round of diversification, all without protecting group interconversion steps . This two‑stage, one‑pot sequence is not feasible with unprotected or mono‑protected spirocyclic diamines.

Discovery of Next‑Generation Antitubercular Agents

Derivatization of the 2,6-diazaspiro[3.4]octane core with nitrofuran carboxamide moieties yields leads with sub‑microgram potency against M. tuberculosis H37Rv (MIC = 0.016 μg/mL) [1]. The high Fsp³ character of the core contributes to favorable physicochemical properties, making it an ideal starting point for antitubercular lead optimization campaigns targeting multidrug‑resistant strains.

PARP Inhibitor Development with Mitigated Genotoxicity

The diazaspiro[3.4]octane scaffold serves as a piperazine bioisostere that retains potent PARP‑1 inhibition (IC₅₀ = 12.6 nM) while eliminating DNA‑damaging side effects observed with olaparib [2]. This application is particularly relevant for developing safer PARP inhibitors for chronic inflammatory diseases or as adjuncts in oncology.

Anti‑MRSA Antibiotic Lead Optimization

Incorporation of a 6‑methylsulfonyl‑2,6‑diazaspiro[3.4]octane moiety into oxadiazole‑based antibiotics improves anti‑MRSA potency by 2–4 fold (MICs 0.093–0.75 μg/mL) [3]. This scaffold hopping strategy can be applied to other Gram‑positive antibiotic chemotypes to overcome resistance mechanisms and enhance efficacy.

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